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Compound of Interest

Compound Name: Fluoroethyne

Cat. No.: B13420609 Get Quote

This guide provides a detailed structural comparison of weakly bound complexes formed

between hydrogen fluoride (HF) and various fluoroethylene molecules, including vinyl fluoride

(VF), 1,1-difluoroethylene (1,1-DFE), trans-1,2-difluoroethylene (t-1,2-DFE), and 1,1,2-

trifluoroethylene (TFE). The information is targeted towards researchers, scientists, and

professionals in drug development interested in the nature of hydrogen bonding involving

fluorine.

The geometry of these complexes is dictated by a subtle balance of electrostatic and steric

factors. In each case, a primary hydrogen bond forms between the hydrogen atom of HF and a

fluorine atom on the ethylene moiety. This is accompanied by a secondary interaction that

influences the overall structure. The data presented herein is primarily derived from high-

resolution rotational spectroscopy experiments, often guided by ab initio theoretical

calculations.

Quantitative Structural Data Comparison
The key structural parameters for the fluoroethylene-HF complexes, determined from

experimental rotational spectra, are summarized in the table below. These parameters reveal

distinct trends related to the degree and position of fluorine substitution on the ethylene

molecule.
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Complex
Name

Fluoroethylene
Monomer

r(F···H) [Å] ∠(C−F···H) [°]
H-Bond
Deviation from
Linearity (θ) [°]

Vinyl Fluoride-HF CH₂=CHF 1.892(14)[1] ~120[2] -

1,1-

Difluoroethylene-

HF

CH₂=CF₂ 1.98833(44)[1] ~122 29.99

trans-1,2-

Difluoroethylene-

HF

trans-CHF=CHF 1.910297(68)[1] 121.4 - 123.7 18.7(15)

1,1,2-

Trifluoroethylene

-HF

CF₂=CHF 2.020(41) 109.0(13) 41.6(51)

Note: Deviation from linearity (θ) refers to the angle formed by the F···H−F atoms.

The data indicates that as fluorine substitution on the ethylene increases, the nucleophilicity of

the fluorine atoms generally decreases, leading to longer and weaker primary hydrogen bonds.

For instance, the F···H bond is shortest in the vinyl fluoride complex and longest in the

trifluoroethylene complex.[1]

Experimental and Computational Protocols
The structural parameters listed above were determined using a combination of high-resolution

spectroscopic experiments and theoretical calculations.

Experimental Methodology: Fourier Transform
Microwave (FTMW) Spectroscopy
The primary experimental technique used is pulsed-jet Fourier Transform Microwave (FTMW)

spectroscopy. This method is exceptionally suited for studying the rotational spectra of weakly

bound complexes in the gas phase.
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Sample Preparation and Expansion: A dilute gas mixture, typically ~1% of the fluoroethylene

and ~1% of HF in a carrier gas like Argon, is prepared at high pressure.

Supersonic Expansion: This mixture is expanded through a pulsed nozzle into a high-

vacuum Fabry-Pérot cavity. This process rapidly cools the molecules to just a few Kelvin,

stabilizing the weakly bound complexes and simplifying their rotational spectra by populating

only the lowest rotational energy levels.

Microwave Excitation: A short, high-power microwave pulse is introduced into the cavity,

polarizing the molecules and causing them to rotate coherently.

Signal Detection: After the pulse, the coherently rotating molecules emit a faint microwave

signal (free induction decay), which is detected.

Fourier Transformation: The time-domain signal is converted into a frequency-domain

spectrum via a Fourier transform, yielding a high-resolution rotational spectrum.

From the precise frequencies of the rotational transitions, highly accurate rotational constants

(A, B, C) are determined for the parent molecule and its isotopologues (e.g., containing ¹³C or

using DF instead of HF). These constants are directly related to the molecule's moments of

inertia, from which a detailed molecular structure can be derived, often with the aid of

techniques like Kraitchman substitution analysis.

Computational Methodology: Ab Initio Calculations
Ab initio quantum chemical calculations are crucial for guiding the experimental search for

rotational transitions and for interpreting the results.

Geometry Optimization: Methods such as Møller-Plesset perturbation theory (commonly at

the MP2 level) are used to predict the equilibrium geometry of the complex. This provides an

initial estimate of the rotational constants.

Binding Energy Calculation: High-level methods like coupled-cluster theory (e.g., CCSD(T))

can provide accurate estimates of the interaction energies holding the complexes together.

Electrostatic Potential Mapping: Calculations of electrostatic potentials mapped onto electron

density surfaces help to rationalize the observed geometries by visualizing the
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electropositive and electronegative regions of the interacting molecules.[1]

The synergy between FTMW spectroscopy and ab initio calculations provides a powerful

framework for the precise characterization of these transient molecular complexes.

Visualization of Structural Comparison
The following diagram illustrates the bonding geometries of the different fluoroethylene-HF

complexes, highlighting the primary hydrogen bond and the secondary interactions that define

their structures.
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Vinyl Fluoride (VF) - HF

1,1-Difluoroethylene (1,1-DFE) - HF trans-1,2-Difluoroethylene (t-1,2-DFE) - HF

1,1,2-Trifluoroethylene (TFE) - HF

CH₂=CHF

Structure: Planar
r(F···H) = 1.892 Å
∠(C-F···H) ≈ 120°

Secondary interaction with cis-H

Structure: Planar
r(F···H) = 1.988 Å
∠(C-F···H) ≈ 122°

Secondary interaction with cis-H

Increasing geminal
F substitution

Structure: Planar
r(F···H) = 1.910 Å
∠(C-F···H) ≈ 122°

Secondary interaction with cis-H

Increasing vicinal
F substitution

CH₂=CF₂

Structure: Planar
r(F···H) = 2.020 Å
∠(C-F···H) = 109°

Secondary interaction with geminal-H

Further
fluorination

trans-CHF=CHF

CF₂=CHF
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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